3-nitropropan-1-amine

Description

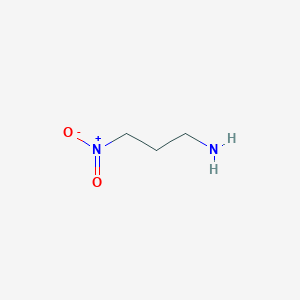

Structure

3D Structure

Properties

IUPAC Name |

3-nitropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-2-1-3-5(6)7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJDRTKOLSGLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148509 | |

| Record name | 3-Nitro-1-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108351-04-8 | |

| Record name | 3-Nitro-1-propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108351048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-1-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-AMINO-PROPIONITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8661KU7FDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Nitropropan 1 Amine and Its Core Derivatives

Classical and Established Synthetic Routes

Alkylation Strategies Involving Nitroalkanes and Amines

Alkylation strategies represent a fundamental approach to forming the carbon-nitrogen bond in 3-nitropropan-1-amine. A key method in this category is the nitro-Mannich reaction, also known as the aza-Henry reaction. This reaction involves the condensation of a nitroalkane, an amine, and an aldehyde. wikipedia.orgcore.ac.uk In the context of this compound synthesis, this would typically involve the reaction of nitromethane (B149229) with formaldehyde (B43269) and ammonia (B1221849) or a suitable primary amine.

The reaction proceeds via the in-situ formation of an imine from the amine and formaldehyde, which then undergoes nucleophilic attack by the nitromethane anion (nitronate). core.ac.uk The resulting β-nitroamine is the desired product. While conceptually straightforward, the reaction can be complicated by the formation of side products, such as dinitroamines, especially when using primary amines or ammonia. core.ac.uk

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Notes |

| Nitroalkane | Formaldehyde | Amine/Ammonia | β-Nitroamine | The reaction is a type of nitro-Mannich or aza-Henry reaction. |

This table illustrates the general reactants for the nitro-Mannich reaction to produce β-nitroamines.

Reductive Amination Protocols for Nitroaldehydes

Reductive amination is a highly versatile and widely used method for the synthesis of amines. nih.govnih.gov This process involves the reaction of a carbonyl compound, in this case, a nitroaldehyde, with ammonia or an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, the precursor would be 3-nitropropanal.

The reaction is typically carried out as a one-pot procedure where the nitroaldehyde, ammonia (or an ammonia source like ammonium (B1175870) chloride), and a reducing agent are combined. chemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. chemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com The choice of reducing agent is crucial as it should selectively reduce the imine intermediate without affecting the nitro group. Sodium cyanoborohydride is often preferred due to its mildness and its ability to perform the reduction at slightly acidic pH, which favors imine formation. organic-chemistry.org

| Nitroaldehyde | Amine Source | Reducing Agent | Product |

| 3-Nitropropanal | Ammonia | Sodium Cyanoborohydride | This compound |

| 3-Nitropropanal | Ammonia | Catalytic Hydrogenation | This compound |

This table shows potential combinations of reagents for the synthesis of this compound via reductive amination.

Gabriel Synthesis Approaches for this compound

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the overalkylation issues often encountered with direct alkylation of ammonia. wikipedia.orglibretexts.orgchemistrysteps.com The synthesis involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the liberation of the primary amine.

To synthesize this compound via this route, the starting material would be a 3-nitropropyl halide, such as 3-nitropropyl bromide or 3-nitropropyl chloride. The first step is a nucleophilic substitution reaction where the phthalimide anion displaces the halide to form N-(3-nitropropyl)phthalimide. The subsequent step involves the cleavage of the phthalimide group to release the desired primary amine. This is typically achieved by hydrazinolysis (the Ing-Manske procedure) using hydrazine (B178648) hydrate, which cleanly yields the amine and phthalhydrazide (B32825) as a byproduct. wikipedia.orglibretexts.org Alternatively, acidic or basic hydrolysis can be employed, although these methods can sometimes be harsh. wikipedia.orgchemistrysteps.com

| Alkyl Halide | Reagent 1 | Reagent 2 | Product |

| 3-Nitropropyl bromide | Potassium Phthalimide | Hydrazine Hydrate | This compound |

This table outlines the key reagents in the Gabriel synthesis of this compound.

Nucleophilic Substitution Reactions with 3-Nitropropyl Halides

The direct reaction of ammonia with an alkyl halide is a straightforward approach to amine synthesis. chemguide.co.ukdocbrown.info In the case of this compound, this would involve the treatment of a 3-nitropropyl halide with ammonia. The reaction proceeds via a nucleophilic substitution mechanism (Sₙ2 for primary halides), where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. nih.gov

A significant drawback of this method is the potential for overalkylation. nih.gov The primary amine product is itself a nucleophile and can compete with ammonia to react with the remaining alkyl halide, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium salts. chemguide.co.ukshout.education To favor the formation of the primary amine, a large excess of ammonia is typically used. nih.gov The reaction is often carried out in a sealed tube with a concentrated solution of ammonia in a solvent like ethanol. chemguide.co.uk

| 3-Nitropropyl Halide | Nucleophile | Key Condition | Potential Products |

| 3-Nitropropyl chloride | Ammonia | Large excess of ammonia | This compound (major), di-(3-nitropropyl)amine, tri-(3-nitropropyl)amine |

| 3-Nitropropyl bromide | Ammonia | Large excess of ammonia | This compound (major), di-(3-nitropropyl)amine, tri-(3-nitropropyl)amine |

This table summarizes the reactants and potential products of the nucleophilic substitution reaction between 3-nitropropyl halides and ammonia.

Electrophilic Nitration of Propan-1-amine Derivatives

The direct electrophilic nitration of amines is generally not a feasible synthetic route due to the high reactivity of the amino group towards nitrating agents, which often leads to oxidation and the formation of complex mixtures. masterorganicchemistry.com The amino group is also basic and will be protonated in the acidic conditions typically used for nitration, forming an ammonium ion which is a meta-directing and deactivating group.

To circumvent these issues, a protection-nitration-deprotection strategy is necessary. The amino group of propan-1-amine would first need to be protected with a group that is stable to nitrating conditions and can be readily removed later. A common protecting group for amines is the acetyl group, forming an amide. The resulting N-propylacetamide would then be subjected to nitration. However, the nitration of aliphatic amides can still be challenging and may require specific nitrating agents. Following the nitration step, the protecting group would be removed, for instance by hydrolysis, to yield the desired this compound. The feasibility and regioselectivity of the nitration step on an N-propylacetamide derivative would be a critical factor in the success of this route.

Multi-Step Conversions via Michael Addition and Curtius Degradation

More elaborate, multi-step synthetic sequences can also be envisioned for the preparation of this compound. One such conceptual pathway involves a Michael addition followed by a Curtius degradation.

The synthesis could commence with the Michael addition of a nucleophile to nitroethylene (B32686). For instance, the addition of a cyanide ion would yield 3-nitropropanenitrile. Subsequent hydrolysis of the nitrile would provide 4-nitrobutanoic acid. This carboxylic acid could then be converted to the corresponding acyl azide, which upon heating would undergo a Curtius rearrangement to form an isocyanate. wikipedia.orgnrochemistry.comnih.gov Finally, hydrolysis of the isocyanate would yield the target this compound. wikipedia.orgnrochemistry.com This route is longer but offers a way to construct the carbon skeleton and introduce the functional groups in a controlled manner.

Another possibility involves the Michael addition of ammonia to nitroethylene to form 3-nitroethanamine, which is an isomer of the target molecule. A more direct approach would be the Michael addition of ammonia to nitroethene, which would theoretically yield 2-nitroethanamine. Subsequent reduction of the nitro group would lead to ethane-1,2-diamine. This highlights that while the Michael addition is a powerful tool for C-C and C-N bond formation, the choice of reactants is crucial for obtaining the desired substitution pattern. scite.ainih.govorganic-chemistry.org

Modern and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly benefiting from modern synthetic methodologies that prioritize efficiency, safety, and environmental sustainability. These green chemistry approaches aim to reduce waste, avoid hazardous reagents, and utilize milder reaction conditions compared to traditional methods. Key advancements include the use of biocatalysts, solvent-free conditions, electrochemical protocols, and photoredox catalysis, which collectively represent a significant move towards more sustainable chemical manufacturing.

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis has emerged as a powerful tool for the synthesis of amines from nitro compounds, offering high selectivity and mild, aqueous reaction conditions. The reduction of a nitro group to a primary amine is a fundamental transformation, and enzymes provide a green alternative to conventional methods that often rely on stoichiometric reductants or heavy metal catalysts. chemrxiv.orgox.ac.uk

Recent research has demonstrated the potential of photoenzymatic systems for the selective reduction of both aliphatic and aromatic nitro compounds. nih.gov A tailored system utilizing the nitroreductase from Enterobacter cloacae (EcNR) has been successfully applied to the challenging synthesis of aliphatic amines from nitroalkanes. nih.gov This method overcomes common side reactions, such as the competing bio-Nef reaction, which can otherwise hinder the complete reduction of aliphatic nitro compounds. nih.gov Fueled by light, often from innocuous sources like chlorophyll (B73375) acting as a photocatalyst, these enzymatic systems can achieve high yields (up to 90%) for the conversion of nitroalkanes to valuable aliphatic amines. nih.gov

Another innovative approach involves the use of hydrogenase enzymes for the cofactor-free biocatalytic hydrogenation of nitro compounds. chemrxiv.org In this system, the hydrogenase is supported on carbon black and releases electrons from molecular hydrogen (H₂), which then facilitates the nitro group reduction. While extensively demonstrated for nitroarenes, this methodology shows potential for extension to aliphatic substrates, offering a highly selective and stable catalytic system that can be reused over multiple cycles. chemrxiv.orgox.ac.uk The process is atom-efficient, using H₂ at atmospheric pressure as the reductant, and avoids the need for expensive nicotinamide (B372718) cofactors. chemrxiv.org

The following table summarizes key findings in the biocatalytic reduction of nitro compounds, highlighting the potential for application in this compound synthesis.

| Enzyme/System | Substrate Type | Key Features | Reported Yield | Reference |

|---|---|---|---|---|

| Nitroreductase (Enterobacter cloacae) | Nitroalkanes/Nitroalkenes | Photoenzymatic system using chlorophyll as a photocatalyst; light-fueled. | Up to 90% | nih.gov |

| NiFe Hydrogenase (Hyd-1) on Carbon Black | Nitroarenes (extendable to aliphatics) | Cofactor-free; uses H₂ at atmospheric pressure; catalyst is reusable. | 78–96% (for nitroarenes) | chemrxiv.org |

Solvent-Free Reaction Methodologies

In line with the principles of green chemistry, minimizing or eliminating the use of organic solvents is a primary goal in modern synthesis. Solvent-free, or neat, reaction conditions can lead to reduced waste, lower costs, simplified purification procedures, and often, enhanced reaction rates. While direct solvent-free synthesis examples for this compound are not prominently documented, related metal-free reduction methodologies for aliphatic nitro compounds have been developed that align with these green principles.

A notable advancement is the metal-free reduction of both aromatic and aliphatic nitro derivatives using trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine base. beilstein-journals.orgnih.govorganic-chemistry.org This method has been successfully adapted to continuous-flow systems, which inherently reduce solvent volume compared to batch processing and allow for safer handling of potentially energetic nitro compounds. beilstein-journals.orgnih.gov The reaction proceeds efficiently at room temperature, converting aliphatic nitro compounds into their corresponding primary amines in high yields (91-93%) with very short residence times (as low as 10 minutes). nih.gov The products are often obtained in high purity, obviating the need for extensive purification steps. nih.gov This approach demonstrates a significant step towards greener amine synthesis by avoiding heavy metal catalysts and enabling process intensification through flow chemistry. beilstein-journals.orgnih.gov

Electrochemical Synthesis Protocols for Nitroamination

Electrochemical methods offer a sustainable and highly controllable approach to organic synthesis, using electricity as a "traceless" reagent to drive redox reactions. nih.govnih.gov This avoids the need for stoichiometric chemical oxidants or reductants, thereby minimizing waste. nih.govrsc.org In the context of synthesizing amines from nitro precursors, electrochemistry is primarily applied to the reduction of the nitro group.

The electrochemical reduction of aliphatic nitro compounds, or their precursors, to primary amines is a promising green methodology. For instance, the electrochemical reduction of 1-R-2-nitropropenes to the corresponding isopropylamines has been explored, highlighting the potential to reduce both a nitro group and a carbon-carbon double bond in a single process. sciencemadness.org While direct electrochemical nitroamination is a less common transformation, the reduction of the nitro group in a precursor like 1-nitropropane (B105015) is mechanistically feasible. sciencemadness.orgnih.gov The process involves the transfer of electrons from a cathode to the nitroalkane, initiating a cascade of protonation and electron transfer steps to yield the amine. nih.gov Such protocols can often be performed in simple, undivided cells under constant current, reinforcing the operational simplicity of this technique. nih.gov

Photoredox Catalysis in Related Nitroamine Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. This strategy is particularly relevant for constructing molecules like β-nitroamines, which are structurally related to this compound. nih.gov These reactions use a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to activate substrates that are otherwise unreactive. chemistryviews.org

A key application is the photoredox-catalyzed decarboxylative nitro-Mannich reaction, which constructs β-nitroamines from readily available amino acids and gem-bromonitroalkanes. nih.gov This method proceeds without the need for transition metals or pre-activation of the carboxylic acid, forming a C(sp³)–C(sp³) bond under mild conditions. nih.gov The mechanism involves the generation of an alkyl radical via decarboxylation, which then engages in a radical-polar crossover pathway to form the final β-nitroamine product. nih.gov Similarly, photoredox catalysis can be used to synthesize β-nitro ketones from silyl (B83357) enol ethers and gem-bromonitroalkanes, which are versatile precursors that can be readily converted to β-amino ketones or 1,3-amino alcohols. rsc.org While these examples form β-nitro compounds, the underlying principles of generating and trapping radical intermediates under photocatalysis could be conceptually extended to develop routes toward γ-nitroamines like this compound.

| Reaction Type | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Decarboxylative Nitro-Mannich | Amino acids, gem-bromonitroalkanes | β-Nitroamines | Transition-metal-free; mild conditions; uses readily accessible precursors. | nih.gov |

| Radical Addition | Silyl enol ethers, gem-bromonitroalkanes | β-Nitro ketones | Visible light catalysis; broad substrate scope for ketones. | rsc.org |

Stereoselective Synthesis and Enantiomeric Enrichment of this compound Analogues

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For analogues of this compound, the introduction of stereocenters can lead to compounds with unique biological activities. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a single desired enantiomer or diastereomer in high purity.

Chiral Catalyst Design for Asymmetric Transformations

Chiral catalysts are central to asymmetric synthesis, creating a chiral environment that directs a reaction to favor the formation of one stereoisomer over another. Chiral amines and their derivatives are themselves often used as organocatalysts or as ligands in metal-based catalytic systems. mdpi.comnih.gov

In the context of synthesizing chiral nitroamine analogues, asymmetric catalysis can be applied to key bond-forming reactions. For example, the asymmetric Henry (nitroaldol) reaction is a powerful method for creating β-nitro alcohols, which are direct precursors to chiral β-nitroamines. organic-chemistry.org The design of new chiral ligands, such as tetrahydrosalen ligands complexed with copper(I), has led to highly efficient catalysts for this transformation. organic-chemistry.org These catalysts can produce β-nitro alcohols from a wide range of aldehydes and nitroalkanes with excellent enantiomeric excess (often >90% ee). organic-chemistry.org The resulting nitro alcohols can then be converted to the desired chiral nitroamine analogues.

Another powerful strategy for accessing chiral amines is through the use of enzymes. Engineered ω-transaminases are highly effective biocatalysts for the asymmetric synthesis of optically pure aliphatic amines from prochiral ketones. mdpi.comnih.gov These enzymes catalyze the transfer of an amino group from a donor (like L-alanine or isopropylamine) to a ketone substrate with high enantioselectivity, often exceeding 99% ee. mdpi.comnih.gov By selecting the appropriate transaminase and ketone precursor, one could envision a biocatalytic route to chiral analogues of this compound.

The following table highlights examples of chiral catalysts and their performance in asymmetric reactions relevant to the synthesis of chiral nitroamine analogues.

| Catalyst/System | Reaction Type | Product Type | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Copper(I)-tetrahydrosalen complex | Asymmetric Henry Reaction | β-Nitro alcohols | >90% | organic-chemistry.org |

| ω-Transaminase (Vibrio fluvialis) | Asymmetric Amination | Chiral primary amines | >99% | nih.gov |

| ω-Transaminase (Pseudomonas jessenii) | Asymmetric Amination | Chiral aliphatic amines | >99% | mdpi.com |

| Chiral Primary Amine Organocatalyst | Asymmetric Mannich Reaction | Chiral 3-amino-2-oxindoles | High (specific values vary) | nih.gov |

Diastereoselective Control in Nitro-Mannich Reactions

The nitro-Mannich reaction, or aza-Henry reaction, is a pivotal carbon-carbon bond-forming reaction that constructs β-nitroamines through the addition of a nitroalkane to an imine. wikipedia.orgfrontiersin.org When both the nitroalkane (larger than nitromethane) and the imine are appropriately substituted, the reaction creates two adjacent stereocenters in the product, leading to the formation of diastereomers, commonly designated as syn and anti. nih.gov The ability to control which diastereomer is formed is a critical aspect of modern synthetic chemistry, as the relative stereochemistry of the product is crucial for its biological activity and physical properties.

The general mechanism involves the deprotonation of the nitroalkane to form a nitronate, which then acts as a nucleophile attacking the imine carbon. core.ac.uk The facial selectivity of this attack determines the stereochemical outcome. Diastereoselective control is typically achieved by employing chiral catalysts, including metal complexes and organocatalysts, which create a chiral environment and favor the formation of one diastereomer over the other. nih.gov

Catalyst-Mediated Diastereoselection

Significant progress in achieving high diastereoselectivity has been made through the development of sophisticated catalyst systems. The choice of catalyst—whether a metal-based Lewis acid or a metal-free organocatalyst—can profoundly influence the diastereomeric ratio (dr) of the β-nitroamine product.

Metal-Based Catalysis: Early breakthroughs in catalytic asymmetric nitro-Mannich reactions were dominated by metal-based catalysts. For instance, heterobimetallic complexes, such as those developed by Shibasaki and coworkers using lanthanide and alkali metals with BINOL ligands, were shown to effectively promote the reaction between nitromethane and N-phosphinoyl imines. nih.govresearchgate.net Later work extended these systems to other nitroalkanes, demonstrating diastereoselective control. nih.gov

Copper-bisoxazoline (Cu-BOX) complexes, introduced by Jørgensen and coworkers, have also proven to be highly effective catalysts. These systems, often used with silyl nitronates, facilitate the reaction with N-protected α-imino esters to yield products with high enantio- and diastereoselectivity. frontiersin.orgnih.gov In the majority of metal-catalyzed nitro-Mannich reactions, the anti-diastereomer is preferentially formed. frontiersin.orgnih.gov

Organocatalysis: The emergence of organocatalysis provided a powerful, metal-free alternative for controlling stereoselectivity. Bifunctional organocatalysts, particularly those based on a thiourea (B124793) scaffold combined with a tertiary amine group, have been instrumental in this field. nih.gov These catalysts operate by simultaneously activating the nitroalkane (via the basic amine) and the imine (via hydrogen bonding with the thiourea moiety).

Interestingly, while many catalytic systems favor the anti product, certain organocatalysts have been developed to selectively produce the less common syn-diastereomer. For example, Xu and colleagues demonstrated that chiral thiourea catalysts could be used to obtain syn-β-nitroamines from nitroalkanes and N-Boc-imines with good to high diastereoselectivity. nih.gov This selective access to the syn isomer is a significant advantage, expanding the synthetic utility of the nitro-Mannich reaction.

Research Findings and Data

Detailed studies have elucidated the effects of various catalysts and reaction conditions on the diastereoselectivity of the nitro-Mannich reaction. The N-protecting group on the imine, the structure of the nitroalkane, the solvent, and the specific catalyst all play a crucial role in determining the stereochemical outcome.

Below are tables summarizing key research findings that highlight the diastereoselective control achieved in these reactions.

| Catalyst System | Imine Type | Nitroalkane | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Al-Li[(R)-binaphthoxide]2 (ALB) | N-phosphinoyl | Nitroethane | anti/syn = 92:8 | 92% (anti) | 88% | nih.gov |

| Cu(II)-Bisoxazoline | N-PMP-α-imino ester | Nitropropane | anti/syn = 95:5 | 96% (anti) | 85% | wikipedia.org |

| Chiral Thiourea | N-Boc | Nitroethane | syn/anti > 20:1 | 94% (syn) | 96% | nih.gov |

| Yb(OiPr)3 | N-sulfonyl | Nitromethane | N/A | N/A (achiral) | Excellent | wikipedia.org |

| Li(Et3BH) / CF3CO2H | N-PMP | 1-Nitro-3-methylbutane | dr > 95:5 | N/A (racemic) | 85% | beilstein-journals.org |

| Catalyst System | Solvent | Diastereomers Formed | Outcome | Reference |

|---|---|---|---|---|

| Cu-chiral ligand / Dialkylzinc | THF | syn,anti | Favors formation of the syn,anti isomer | acs.org |

| Cu-chiral ligand / Dialkylzinc | Toluene | syn,syn | Favors formation of the rare syn,syn isomer | acs.org |

The data clearly indicate that high levels of diastereocontrol are achievable. Organocatalytic methods have proven particularly versatile, offering access to both syn and anti products in high yields and with excellent stereoselectivity by carefully tuning the catalyst structure and reaction conditions. nih.gov The ability to dictate the formation of a specific diastereomer is fundamental for the synthesis of complex nitrogen-containing molecules, including derivatives related to this compound, where precise stereochemical control is a prerequisite for subsequent transformations and biological evaluation.

Chemical Reactivity and Transformative Potential of 3 Nitropropan 1 Amine

Reactivity Profiles of the Nitro Group

The nitro group is a powerful electron-withdrawing moiety that significantly influences the molecule's reactivity, particularly at the adjacent carbon atoms. Its transformations are central to the synthetic utility of nitroalkanes.

The reduction of the nitro group is a fundamental transformation, offering a direct pathway to other nitrogen-containing functional groups. Depending on the reagents and reaction conditions, the nitro group of 3-nitropropan-1-amine can be selectively reduced to either a primary amine or a hydroxylamine. wikipedia.org

Reduction to Amines: Complete reduction of the nitro group yields the corresponding primary amine. This conversion is a common strategy in organic synthesis. nih.gov A variety of reducing agents can accomplish this, including catalytic hydrogenation with catalysts like Raney nickel or palladium-on-carbon. wikipedia.orgrsc.org Chemical reducing agents such as iron in acidic media or tin(II) chloride are also effective. quora.com This reaction would convert this compound into 1,3-diaminopropane (B46017).

Reduction to Hydroxylamines: Partial reduction of the nitro group can afford the N-alkylhydroxylamine derivative. This selective transformation requires milder reducing agents or carefully controlled reaction conditions to prevent over-reduction to the amine. wikipedia.org Reagents such as diborane (B8814927) or zinc dust with ammonium (B1175870) chloride have been used for the reduction of aliphatic nitro compounds to hydroxylamines. wikipedia.org Another method involves the use of samarium diiodide (SmI₂), which can cleanly reduce nitroalkanes to hydroxylamines in the presence of a proton source like methanol. mdma.ch For this compound, this would result in the formation of 3-(hydroxylamino)propan-1-amine.

| Transformation | Product | Typical Reagents and Conditions | Reference(s) |

| Complete Reduction | 1,3-Diaminopropane | Catalytic Hydrogenation (H₂, Pd/C, or Raney Ni); Fe/HCl; SnCl₂/HCl | wikipedia.orgrsc.orgquora.com |

| Partial Reduction | 3-(Hydroxylamino)propan-1-amine | Zinc/NH₄Cl; Diborane (B₂H₆); Samarium Diiodide (SmI₂) | wikipedia.orgmdma.ch |

While reduction of the nitro group is more common, oxidative transformations are also possible, although they can lead to a variety of products. The direct oxidation of a primary aliphatic nitro group to a nitrate (B79036) is not a typical transformation. However, related oxidative reactions are known for nitrogen-containing functional groups. For instance, primary amines can be oxidized to nitroso and subsequently nitro compounds. wiley-vch.de Photolysis of certain nitrosamines in the presence of oxygen can also yield nitramines. nih.gov

The oxidation of nitroalkanes themselves, particularly under basic conditions to form a nitronate intermediate, can lead to carbonyl compounds through reactions like the Nef reaction. Furthermore, flavoenzymes known as nitroalkane oxidases catalyze the oxidation of nitroalkanes to their corresponding aldehydes or ketones. researchgate.net While direct, high-yield conversion of the nitro group in this compound to nitroso or nitrate species is not a standard synthetic route, the nitrogen atom's versatile oxidation states allow for complex redox chemistry.

Reactivity Profiles of the Primary Amine Group

The primary amine group in this compound is characterized by the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. chemguide.co.uklibretexts.org

The nucleophilic nature of the primary amine group is fundamental to its reactivity, allowing it to attack electron-deficient centers. chemguide.co.uk

Nucleophilic Substitution: The amine can act as a nucleophile in substitution reactions with electrophiles like halogenoalkanes. This reaction leads to the formation of secondary amines, which can be further alkylated to form tertiary amines and, ultimately, quaternary ammonium salts. chemguide.co.uksavemyexams.comdocbrown.info To favor the formation of the primary amine product in such syntheses, a large excess of ammonia (B1221849) or the primary amine is typically used. savemyexams.com

Nucleophilic Addition-Elimination: The amine group readily reacts with acyl chlorides and acid anhydrides in what is known as nucleophilic addition-elimination. The reaction with an acyl chloride is often vigorous, producing an N-substituted amide and hydrogen chloride, which typically reacts with another molecule of the amine to form an ammonium salt. chemguide.co.uk The reaction with an acid anhydride (B1165640) is similar but generally slower, yielding an N-substituted amide and a carboxylic acid (as its ammonium salt). libretexts.org

| Reaction Type | Electrophile | Product Type | Reference(s) |

| Nucleophilic Substitution | Halogenoalkane (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | chemguide.co.uksavemyexams.comdocbrown.info |

| Nucleophilic Addition-Elimination | Acyl Chloride (R-COCl) | N-substituted Amide | chemguide.co.uk |

| Nucleophilic Addition-Elimination | Acid Anhydride (R-CO)₂O | N-substituted Amide | libretexts.org |

Condensation reactions are multi-component reactions that form larger molecules, and the functional groups of this compound allow it to participate in several key examples.

Mannich-type Reactions: The primary amine of this compound can participate in the Mannich reaction. This is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton (such as a ketone). chemeurope.comwikipedia.orglibretexts.org The amine first reacts with the aldehyde to form an iminium ion, which is then attacked by the enol form of the carbonyl compound to yield a β-amino-carbonyl compound, known as a Mannich base. chemeurope.combyjus.com

Henry-type Additions (Nitroaldol Reaction): The nitro group of this compound enables it to participate in the Henry reaction. The α-carbon atom (the carbon adjacent to the nitro group) has acidic protons, which can be removed by a base to form a nucleophilic nitronate. wikipedia.orgorganic-chemistry.org This nitronate can then add to an aldehyde or ketone in a nitroaldol reaction, forming a β-nitro alcohol. wikipedia.orgchemistry-reaction.com The amine group within the same molecule could potentially act as the base catalyst for this reaction, although an external base is typically added. organic-chemistry.org The products of the Henry reaction are valuable synthetic intermediates. wikipedia.org

Dual-Functional Group Interplay in Complex Molecular Rearrangements

The presence of both an amine and a nitro group within the same molecule allows for the possibility of intramolecular reactions and complex rearrangements, particularly under specific catalytic or acidic conditions. While specific rearrangements for this compound are not widely documented, general principles suggest potential pathways.

For example, acid-catalyzed rearrangements of N-nitroamines (formed by the nitrosation and subsequent oxidation of a secondary amine) are known to occur, proceeding through mechanisms like the "cartwheel" mechanism or involving radical-pair intermediates to form C-nitroamines. rsc.org If the primary amine of this compound were converted to a secondary N-nitroamine, it could potentially undergo such a rearrangement.

Another possibility involves intramolecular cyclization following a transformation of one of the functional groups. For instance, if the nitro group were reduced to an amine, the resulting 1,3-diaminopropane could be used in the synthesis of heterocyclic compounds. Alternatively, a tandem reaction, such as an intramolecular Henry reaction, could be envisioned if the amine terminus were converted into an aldehyde, leading to the formation of a cyclic nitro alcohol. Such transformations highlight the synthetic potential derived from the interplay of the two functional groups within the molecular framework.

Catalytic Applications of this compound and its Structures in Organic Reactions

While direct catalytic applications of this compound itself are not extensively documented in scientific literature, the transformative potential of its core structure—the aliphatic nitroalkane—is significant in organic synthesis. The primary catalytic application involving structures of this type is the reduction of the nitro group to a primary amine. This transformation is a cornerstone of synthetic chemistry, as amines are crucial building blocks for pharmaceuticals, agrochemicals, and other complex organic molecules. Various catalytic systems have been developed to achieve this reduction with high efficiency and chemoselectivity.

The catalytic hydrogenation of aliphatic nitro compounds is a widely employed method for the synthesis of primary amines. wikipedia.org This process typically involves the use of heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.com These catalysts facilitate the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, ultimately yielding the corresponding amine.

Recent advancements have focused on developing more sustainable and selective catalytic systems. Iron-based catalysts, for instance, have emerged as a promising alternative due to iron's abundance and low toxicity. An iron(salen) complex has been shown to effectively catalyze the reduction of various nitro compounds, including aliphatic ones like nitromethane (B149229) and 2-nitropropane, using pinacol (B44631) borane (B79455) (HBpin) or phenyl silane (B1218182) (H₃SiPh) as the reducing agent. nih.gov The reaction proceeds at room temperature and demonstrates chemoselectivity, with the ability to reduce a nitro group while leaving a carbonyl group intact by switching the reductant. nih.gov Mechanistic studies suggest the involvement of an on-cycle iron hydride as the key catalytic intermediate. nih.gov

Another significant area of development is metal-free reduction methods. A notable example is the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine. nih.govorganic-chemistry.orgorganic-chemistry.org This system effectively reduces both aromatic and aliphatic nitro compounds to their corresponding amines under mild conditions and with broad functional group tolerance. nih.govorganic-chemistry.org The reaction is believed to proceed through the in-situ generation of dichlorosilylene (B1217353) as the active reducing species. nih.gov This methodology has been successfully adapted to continuous-flow synthesis, allowing for the safe and efficient production of primary amines from potentially hazardous nitro precursors in high yields and with short reaction times. nih.govd-nb.info

The table below summarizes key research findings on the catalytic reduction of aliphatic nitro compounds, which are structurally related to this compound.

| Catalyst/Reagent | Substrate Example | Reductant | Solvent | Key Findings |

| Iron(salen) complex | 2-Nitropropane | Pinacol borane (HBpin) | Not specified | Effective reduction at room temperature; proceeds via an iron hydride intermediate. nih.gov |

| Trichlorosilane (HSiCl₃) / Tertiary Amine | (R)-4-chloro-3-nitrobutanoate | HSiCl₃ | Acetonitrile | Metal-free reduction; high yield (91%) under continuous-flow conditions. nih.govd-nb.info |

| Palladium on Carbon (Pd/C) | General Aliphatic Nitro Compounds | Hydrogen (H₂) | Various | Standard method for nitro group reduction; can be sensitive to other functional groups. commonorganicchemistry.com |

| Raney Nickel | General Aliphatic Nitro Compounds | Hydrogen (H₂) | Various | Effective for nitro reduction; often used when avoiding dehalogenation is necessary. wikipedia.orgcommonorganicchemistry.com |

These catalytic systems highlight the primary transformative potential of the aliphatic nitro group found in structures like this compound. The conversion of this functional group into a primary amine opens up a vast array of subsequent chemical modifications, making the catalytic reduction of nitroalkanes a fundamentally important reaction in organic synthesis.

Derivatives and Analogues of 3 Nitropropan 1 Amine in Chemical Research

Synthesis of Substituted and Functionalized 3-Nitropropan-1-amine Analogues

The synthesis of analogues of this compound leverages well-established reactions targeting the nucleophilic primary amine and the electron-withdrawing nitro group. These modifications allow for the systematic alteration of the compound's physicochemical properties.

The primary amine group is a common site for functionalization. Standard organic reactions such as N-alkylation and N-acylation are frequently employed to introduce a wide range of substituents. For instance, reaction with alkyl halides can introduce simple or complex alkyl chains, while reaction with acyl chlorides or anhydrides yields the corresponding amides. researchgate.net This approach is foundational in creating libraries of compounds for screening purposes. Furthermore, the amine can serve as a nucleophile in reactions to form more complex heterocyclic structures or to be grafted onto larger molecules and polymers. nih.govnih.gov

Another key synthetic strategy involves the modification or replacement of the nitro group. The reduction of the nitro group to a primary amine is a particularly powerful transformation, converting this compound into propane-1,3-diamine. This creates a symmetrical diamine scaffold that can be further functionalized at both ends. Various reducing agents, from catalytic hydrogenation to metal-based reductions, can achieve this transformation. The resulting diamine is a valuable precursor for polyamides, chelating agents, and complex heterocyclic systems.

The table below summarizes common synthetic strategies for modifying this compound.

| Target Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |

| Amine (-NH₂) | N-Alkylation | Alkyl Halide (R-X), Base | Secondary or Tertiary Amine (R-NH- or R₂N-) |

| Amine (-NH₂) | N-Acylation | Acyl Chloride (RCOCl) or Anhydride (B1165640) | Amide (RCONH-) |

| Amine (-NH₂) | Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |

| Amine (-NH₂) | Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |

| Nitro (-NO₂) | Reduction | H₂, Pd/C; or Fe/HCl | Primary Amine (-NH₂) |

| α-Carbon (to -NO₂) | Henry Reaction | Aldehyde, Base | β-Nitro Alcohol |

Structure-Reactivity and Structure-Activity Relationship Studies in Derivatives

Structure-Reactivity and Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold influence its chemical behavior and biological effects. nih.gov By systematically altering the molecule's structure, researchers can correlate specific chemical features with changes in reactivity and activity. nih.gov

Structure-Reactivity: The reactivity of the amine group is heavily influenced by its chemical environment. msu.edu Introducing electron-withdrawing groups (EWGs) through N-acylation, for example, significantly decreases the nucleophilicity and basicity of the nitrogen atom due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Conversely, N-alkylation with electron-donating alkyl groups slightly increases the amine's basicity. Steric hindrance also plays a critical role; bulky substituents attached to or near the amine can impede its ability to react with electrophiles. msu.edu The reactivity of the carbon alpha to the nitro group is also notable, as the strong electron-withdrawing nature of the nitro group acidifies the α-protons, enabling their removal by a base to form a nitronate anion, which can then act as a nucleophile in C-C bond-forming reactions like the Henry Reaction.

Structure-Activity Relationship (SAR): In the context of medicinal chemistry, SAR studies on this compound derivatives aim to optimize their biological activity. mdpi.com Key structural aspects that are typically varied include the length and rigidity of the carbon chain, the nature of the substituents on the amine, and the presence of the nitro group. For instance, converting the flexible propyl chain to a more rigid cyclic analogue could enhance binding to a specific biological target by reducing the entropic penalty upon binding. The nitro group, being a potent hydrogen bond acceptor and a polar functional group, can be critical for target recognition. Replacing it with other groups (e.g., cyano, sulfonyl) or reducing it to an amine allows researchers to probe the importance of its electronic and steric properties for a desired biological effect. researchgate.net

The following table outlines hypothetical SAR principles for derivatives of this compound.

| Structural Modification | Potential Effect on Reactivity | Potential Impact on Biological Activity |

| N-acylation with aromatic rings | Decreases amine nucleophilicity. | Introduces potential for π-stacking interactions with biological targets. |

| Reduction of -NO₂ to -NH₂ | Creates a basic, nucleophilic diamine. | Changes the molecule from polar/neutral to basic; allows for dual-site interactions. |

| Introducing bulky groups at the amine | Sterically hinders amine reactions. | May increase selectivity for a specific target by preventing binding to others. |

| Varying the alkyl chain length | Minimal effect on functional group reactivity. | Alters the distance and spatial orientation between the two functional ends, affecting binding to targets with specific pocket geometries. |

Design Principles for Novel Molecular Scaffolds Derived from this compound

The unique structure of this compound makes it an attractive starting point for the design of novel molecular scaffolds. mdpi.com A molecular scaffold serves as a core structure upon which functional groups can be appended to create molecules with specific three-dimensional arrangements and properties. rsc.org

Key design principles utilizing this compound include:

Bifunctional Linker: The three-carbon chain acts as a flexible spacer, allowing the two terminal functional groups to be positioned at a defined distance. This is valuable in designing molecules that can bridge two binding sites on a protein or other biological target.

Precursor for Diamines: As mentioned, the reduction of the nitro group yields propane-1,3-diamine. This symmetrical diamine is a classical building block in coordination chemistry for creating metal-chelating ligands and in polymer chemistry.

Foundation for Heterocycles: The 1,3-amino-nitro functionality can be used to construct various heterocyclic rings. For example, intramolecular reactions or reactions with other bifunctional molecules can lead to the formation of substituted piperidines or other nitrogen-containing ring systems.

Platform for Orthogonal Functionalization: The amine and nitro groups have distinct reactivities, allowing for selective, or "orthogonal," chemical modifications. The amine can be protected, allowing for reactions involving the nitro group (or its derivatives), followed by deprotection and further functionalization of the amine. This controlled, stepwise synthesis is essential for building complex molecular architectures. nih.gov The use of amine-containing structures as scaffolds is a well-established strategy for designing inhibitors of protein-protein interactions and other biologically active molecules. nih.govresearchgate.net

By leveraging these principles, chemists can use this compound as a foundational element to construct diverse and complex molecules for applications ranging from materials science to drug discovery. nih.gov

Advanced Characterization and Computational Studies of 3 Nitropropan 1 Amine

Advanced Spectroscopic Methods for Structural Elucidation (excluding basic identification)

Beyond routine spectral identification, advanced spectroscopic techniques provide detailed insights into the molecular framework and vibrational dynamics of 3-nitropropan-1-amine. The combination of multidimensional Nuclear Magnetic Resonance (NMR) and vibrational spectroscopies (Infrared and Raman), augmented by computational calculations, allows for an unambiguous assignment of signals and a nuanced understanding of its structure.

Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of the propane (B168953) backbone and assigning proton and carbon signals that might be ambiguous in 1D spectra.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the spin-spin coupling network between adjacent protons. For this compound (H₂N-CH₂-CH₂-CH₂-NO₂), cross-peaks would definitively link the protons on C1 to those on C2, and the C2 protons to those on C3, confirming the propyl chain connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals directly with the carbon atoms to which they are attached. It would allow for the unambiguous assignment of the ¹³C signals for C1, C2, and C3 based on their corresponding, more easily assigned, proton signals.

Vibrational spectroscopy, when combined with Density Functional Theory (DFT) calculations, offers a powerful tool for analyzing the molecule's vibrational modes. nih.govnih.gov Experimental FT-IR and FT-Raman spectra can be compared against theoretically predicted spectra, allowing for a detailed assignment of each vibrational frequency based on its Potential Energy Distribution (PED). nih.gov Key vibrational modes for this compound include the symmetric and asymmetric stretching of the NO₂ group, typically observed in the regions of 1330-1390 cm⁻¹ and 1500-1560 cm⁻¹, respectively. researchgate.net The N-H stretching of the primary amine group would appear in the 3400-3500 cm⁻¹ range, often as two distinct peaks for asymmetric and symmetric stretching. libretexts.org

Interactive Table: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) asym | ~3500 | Asymmetric stretching of amine N-H bonds |

| ν(N-H) sym | ~3420 | Symmetric stretching of amine N-H bonds |

| ν(C-H) asym/sym | 2850-2960 | Stretching of C-H bonds in the propyl chain |

| δ(N-H) | ~1600 | Scissoring/bending of the amine group |

| ν(N-O) asym | ~1550 | Asymmetric stretching of the nitro group N-O bonds |

| δ(CH₂) | 1430-1470 | Bending of methylene (B1212753) groups |

| ν(N-O) sym | ~1380 | Symmetric stretching of the nitro group N-O bonds |

| ν(C-N) amine | 1000-1250 | Stretching of the C-N bond of the amine |

| ν(C-N) nitro | ~920 | Stretching of the C-N bond of the nitro group |

| ω(N-H) | 650-900 | Wagging of the amine group |

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides unparalleled insight into the behavior of this compound at the molecular level, from predicting reaction outcomes to analyzing its electronic landscape.

DFT calculations are a cornerstone for investigating the mechanisms of chemical reactions. mdpi.comchemrxiv.orgrsc.org By modeling reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed, allowing for the determination of activation energies (Ea) and reaction enthalpies (ΔH).

For this compound, several reaction pathways can be explored theoretically:

N-Nitrosation: The primary amine can react with a nitrosating agent. Computational models can elucidate the multi-step mechanism, including the initial nucleophilic attack of the amine on the nitrosating species and subsequent dehydration steps.

Reduction of the Nitro Group: The conversion of the nitro group to an amine (to form propane-1,3-diamine) is a fundamental reaction. Theoretical studies can compare the energetics of different reduction pathways, for example, catalytic hydrogenation versus chemical reduction, by modeling the interaction of the molecule with catalyst surfaces or reducing agents.

Deprotonation at C2: The strong electron-withdrawing nature of the nitro group increases the acidity of the protons on the adjacent carbon (C2). Computational models can predict the pKa of these protons and model the energetics of their abstraction by a base to form a nitronate anion, a key intermediate in reactions like the Henry reaction.

Interactive Table: Hypothetical Calculated Energetics for Key Reactions

| Reaction | Reactant(s) | Product(s) | Predicted Activation Energy (Ea, kcal/mol) | Predicted Reaction Enthalpy (ΔH, kcal/mol) |

| N-Nitrosation | This compound + N₂O₃ | N-Nitroso-3-nitropropan-1-amine | 10 - 15 | -20 to -25 |

| C2 Deprotonation | This compound + OH⁻ | This compound-2-ide anion + H₂O | 5 - 8 | -10 to -15 |

| Nitro Reduction (first H₂ addition) | This compound + H₂ | Nitroso intermediate | 25 - 35 | -5 to -10 |

The flexible single bonds in the propyl chain of this compound allow for multiple rotational conformers. Conformational analysis, typically performed using DFT, can identify the lowest energy (most stable) structures. Key dihedral angles, such as N-C1-C2-C3 and C1-C2-C3-N, determine whether the conformers are in an anti or gauche arrangement. The potential for intramolecular hydrogen bonding between the amine (-NH₂) and nitro (-NO₂) groups is a critical factor in determining the most stable conformation.

Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, especially in a solvent. nih.govresearchgate.net An MD simulation of this compound in an aqueous solution could reveal:

The lifetime and stability of any intramolecular hydrogen bonds.

The structure of the solvation shell and the specific hydrogen bonding interactions between the amine and nitro groups with surrounding water molecules. core.ac.uk

The timescales of conformational changes between different gauche and anti states. rsc.org

Interactive Table: Predicted Stable Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-N) | Key Feature | Relative Energy (kcal/mol) |

| Anti-Anti | ~180° | Fully extended chain | 0 (Reference) |

| Gauche-Anti | ~60° | Kink in the chain | +0.5 - 1.0 |

| Intramolecular H-Bond | Variable | Amine H pointing towards Nitro O | -1.0 to -2.0 |

Analysis of the electronic structure provides fundamental clues about a molecule's stability and reactivity. irjweb.com Frontier Molecular Orbital (FMO) theory is a powerful predictive tool. irjweb.com

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For this compound, the HOMO is expected to be localized on the electron-rich amine group, indicating its role as a nucleophile or electron donor. Conversely, the LUMO is likely localized around the electron-deficient nitro group, marking it as the site for nucleophilic attack or electron acceptance. wuxiapptec.com The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. ajchem-a.com

Natural Bond Orbital (NBO) analysis further refines this picture by translating the complex molecular orbitals into a familiar Lewis structure of bonds and lone pairs. nih.govwikipedia.org NBO analysis for this compound would quantify:

Atomic Charges: The partial positive and negative charges on each atom, confirming the electron-donating nature of the amine and the electron-withdrawing effect of the nitro group.

Hyperconjugation: It can reveal stabilizing interactions, such as the delocalization of electron density from the nitrogen lone pair of the amine group into the antibonding orbitals of adjacent C-C or C-H bonds (n → σ* interactions). wisc.edu

Reactivity descriptors , derived from DFT calculations, provide quantitative measures of reactivity. acs.orgresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this molecule, it would show a negative potential (red) around the oxygen atoms of the nitro group, indicating the most likely sites for electrophilic attack, and a positive potential (blue) near the amine hydrogens.

Chemical Hardness and Softness: These concepts quantify the resistance of a molecule to changes in its electron distribution. A "soft" molecule with a small HOMO-LUMO gap is generally more reactive than a "hard" molecule with a large gap.

Interactive Table: Calculated Electronic Properties and Reactivity Descriptors (Hypothetical)

| Property | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Localized on Amine (NH₂) group; Nucleophilic character |

| LUMO Energy | -0.8 eV | Localized on Nitro (NO₂) group; Electrophilic character |

| HOMO-LUMO Gap | 5.7 eV | Indicates moderate chemical stability |

| NBO Charge on N (amine) | -0.85 e | High negative charge, confirming nucleophilicity |

| NBO Charge on N (nitro) | +0.60 e | High positive charge, confirming electrophilicity |

| Chemical Hardness (η) | 2.85 eV | Correlates with stability |

| Electrophilicity Index (ω) | 1.5 eV | Measures propensity to accept electrons |

Mechanistic Investigations in Biological Systems in Vitro and Model Systems

Exploration of Cellular Process Modulation by Nitro Compounds

Nitro compounds and their metabolites can significantly modulate cellular processes, primarily through the induction of nitrosative and nitrative stress. These conditions arise from an imbalance between the production of reactive nitrogen species (RNS) and the biological system's ability to detoxify them. The primary RNS in eukaryotes include peroxynitrite (ONOO−), dinitrogen trioxide (N2O3), and the nitrosonium ion (NO+). nih.gov The specific post-translational modifications elicited by RNS depend on the relative cellular concentrations of nitric oxide (NO) and superoxide (B77818) (O2−). nih.gov

When the concentration of NO is substantially higher than that of O2−, the formation of N2O3 is favored. nih.gov This can lead to the S-nitrosation of specific cysteine residues in proteins, forming S-nitrosothiols (RSNO). nih.gov This modification, a hallmark of nitrosative stress, is typically reversible and highly dependent on the cellular redox state. nih.gov S-nitrosothiols are inherently unstable, which presents challenges for their detection in biological samples. nih.gov

Conversely, when the cellular flux of O2− increases to levels near or exceeding that of NO, the predominant RNS becomes peroxynitrite. nih.gov Peroxynitrite is a powerful oxidizing and nitrating agent that can cause stable, covalent modifications to biomolecules. nih.gov A primary target is the tyrosine residue in proteins, which can be nitrated to form 3-nitrotyrosine (B3424624). nih.gov Unlike the transient nature of S-nitrosation, tyrosine nitration is a stable modification and is often used as a key biomarker for nitrative stress, indicating cellular damage associated with various pathological conditions. nih.gov

Development of Biochemical Assays to Assess Cellular Responses to Nitrosative Stress

The assessment of nitrosative stress in biological systems relies on the detection and quantification of specific biomarkers. While numerous assays exist for oxidative stress, fewer have been validated for nitrosative and nitrative stress. nih.gov A significant focus has been placed on developing reliable methods for measuring 3-nitrotyrosine (3-NT), a stable marker of peroxynitrite action and nitrative stress. cellbiolabs.comscispace.com

Several analytical techniques have been developed for this purpose, each with distinct advantages and applications. Initial approaches often utilized antibody-based methods such as immunohistochemistry and Western blotting. scispace.com Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method that allows for the simultaneous determination of standards and samples without requiring complex preparation steps. scispace.com Various ELISA formats, including indirect, competitive, and sandwich assays, have been adapted for 3-NT quantification in biological specimens like cell lysates, serum, and plasma. cellbiolabs.comscispace.com

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer high accuracy, sensitivity, and specificity for 3-NT quantification. scispace.commdpi.com HPLC systems can be coupled with different detectors, such as electrochemical detection (ECD), for enhanced sensitivity, reaching detection limits in the nanomolar range. mdpi.com These methods allow for the separation and quantification of 3-NT from complex biological matrices, including tissue homogenates, isolated mitochondria, and plasma. scispace.commdpi.com

Below is a comparison of common methods used to assess 3-nitrotyrosine levels.

| Assay Method | Principle | Typical Application | Detection Limit | Key Advantage |

|---|---|---|---|---|

| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-antigen specific binding with an enzyme-linked secondary antibody for colorimetric or fluorescent detection. scispace.com | Cell lysates, serum, plasma, purified proteins. cellbiolabs.com | As low as 10 nM. cellbiolabs.com | High throughput, suitable for large sample numbers. scispace.com |

| Western Blot / Dot Blot | Immunodetection of nitrated proteins separated by electrophoresis or blotted directly onto a membrane. scispace.commdpi.com | Protein extracts from cells or tissues. | Qualitative to semi-quantitative. | Provides information on the molecular weight of nitrated proteins. |

| High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) | Separation of hydrolyzed amino acids followed by sensitive electrochemical quantification of 3-NT. mdpi.com | Total protein hydrolysates from plasma, heart tissue, mitochondria. mdpi.com | ~10 nM. mdpi.com | High sensitivity and selectivity, provides absolute quantification. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Chromatographic separation combined with mass analysis for definitive identification and quantification. mdpi.com | Confirmation of 3-NT in various biological samples. mdpi.com | Very high sensitivity and specificity. | Gold standard for structural confirmation. mdpi.com |

Receptor Interaction Studies in Isolated Tissues or Cell Lines (e.g., GABAB Receptor Modulation)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting on both ionotropic GABAA and metabotropic GABAB receptors. nih.govfrontiersin.org GABAB receptors are G-protein coupled receptors (GPCRs) that form as obligate heterodimers of GABAB1 and GABAB2 subunits. wikipedia.org Activation of these receptors typically leads to the inhibition of adenylyl cyclase and voltage-gated Ca2+ channels, as well as the opening of G-protein-gated inwardly rectifying K+ (GIRK) channels, resulting in neuronal inhibition. nih.govwikipedia.org

Research into the interaction of nitroalkanes with GABAB receptors has utilized structural analogs to probe receptor function. One such study investigated the activity of 3-amino-2-(4-chlorophenyl)-nitropropane (N-BAC), a nitropropane analog of the potent GABAB agonist baclofen. nih.gov The study examined the compound's effects in isolated guinea-pig ileum and vas deferens, as well as in rat neocortical and hippocampal slices. nih.gov

In peripheral tissues, N-BAC acted as a GABAB receptor agonist, though it was less potent than baclofen. nih.gov For instance, in the guinea-pig ileum, N-BAC depressed twitch contractions with a half-maximal inhibitory concentration (IC50) of 9.2 µM, compared to 4.1 µM for baclofen. nih.gov The agonist activity was competitively antagonized by known GABAB antagonists, confirming its action at this receptor type. nih.gov

Advanced Applications in Materials Science and Specialty Chemicals

Role of 3-Nitropropan-1-amine in Polymer and Resin Synthesis

The presence of a reactive primary amine group allows this compound to be incorporated into various polymer and resin systems. Primary amines are well-known for their role as monomers and curing agents in the synthesis of a wide array of polymeric materials. polymerinnovationblog.comthreebond.co.jp

In the context of epoxy resins , this compound can function as a curing agent or hardener. The amine hydrogens can react with the epoxide groups of the resin to form a cross-linked thermoset polymer. polymerinnovationblog.comresearchgate.net The nitro group, being electron-withdrawing, can influence the reactivity of the amine and the properties of the final cured product. The curing process involves the nucleophilic attack of the amine on the epoxy ring, leading to the formation of a durable three-dimensional network. polymerinnovationblog.com

For polyurethanes and polyamides , this compound can serve as a monomer. The primary amine group can react with isocyanates to form urea (B33335) linkages, a key reaction in the synthesis of polyurethanes, or with carboxylic acid derivatives to form amide bonds in polyamides. The incorporation of the nitro group into the polymer backbone can modify the polymer's properties, such as its polarity, thermal stability, and potential for further chemical modification.

Below is a table illustrating the potential role of this compound in different polymer systems.

| Polymer System | Role of this compound | Reactive Group | Potential Impact of Nitro Group |

| Epoxy Resins | Curing Agent/Hardener | Primary Amine | Modified reactivity, altered final properties |

| Polyurethanes | Monomer (Chain Extender) | Primary Amine | Increased polarity, potential for H-bonding |

| Polyamides | Monomer | Primary Amine | Introduction of a functional group for post-modification |

Integration into Novel Coatings and Advanced Material Formulations

The integration of this compound into novel coatings and advanced material formulations can impart unique properties to the final products. In coatings, it can be used as a component in the binder system, contributing to the film's mechanical and chemical resistance.

As a curing agent for epoxy coatings , this compound can contribute to the development of highly cross-linked and chemically resistant films. The choice of curing agent is critical in determining the final properties of an epoxy coating, such as its hardness, flexibility, and resistance to chemicals and corrosion. specialchem.compaint.org Aliphatic amines are known to produce coatings with good chemical resistance. specialchem.com

In the formulation of advanced materials , this compound can be used to functionalize surfaces. The amine group can react with various surface functionalities, allowing for the covalent attachment of the molecule to a material's surface. This can be utilized to alter the surface properties, such as wettability, adhesion, and biocompatibility. The presence of the nitro group offers a site for further chemical transformations, enabling the creation of multifunctional surfaces.

The following table summarizes the potential applications of this compound in coatings and material formulations.

| Application Area | Function of this compound | Key Functional Group | Desired Outcome |

| Epoxy-based Coatings | Curing Agent | Primary Amine | Enhanced chemical resistance and durability |

| Polyurethane Coatings | Chain Extender/Crosslinker | Primary Amine | Improved mechanical properties |

| Surface Functionalization | Surface Modifying Agent | Primary Amine | Altered surface energy and reactivity |

| Composite Materials | Matrix-Fiber Interface Modifier | Primary Amine | Improved adhesion between matrix and reinforcement |

Utilization as a Building Block in Specialty Chemical Production

Nitro compounds are recognized as versatile building blocks in organic synthesis due to the reactivity of the nitro group. mdpi.com this compound, with its dual functionality, serves as a valuable intermediate in the production of a variety of specialty chemicals.

The primary amine group can undergo a wide range of chemical reactions, such as alkylation, acylation, and condensation, to build more complex molecular architectures. The nitro group can be reduced to an amino group, transforming this compound into a 1,3-diaminopropane (B46017) derivative. quora.com This diamine is a useful building block for the synthesis of chelating agents, pharmaceuticals, and other nitrogen-containing compounds.

The following table outlines some of the potential transformations of this compound and the resulting specialty chemicals.

| Transformation Reaction | Reagent/Catalyst | Product Type | Potential Application |

| Reduction of Nitro Group | SnCl2 / HCl or Catalytic Hydrogenation | 1,3-Diaminopropane derivative | Synthesis of chelating agents, polymers |

| N-Alkylation | Alkyl halide | Secondary or Tertiary Amine | Intermediate for surfactants, catalysts |

| N-Acylation | Acyl chloride or Anhydride (B1165640) | Amide | Precursor for pharmaceuticals, fine chemicals |

| Condensation with Aldehyde/Ketone | Acid or Base catalyst | Imine/Schiff base | Intermediate for heterocyclic compounds |

Precursor Role in Agrochemical Research and Development

The structural motifs present in this compound are found in various biologically active molecules, including those with potential agrochemical applications. The development of new pesticides and herbicides often involves the synthesis and screening of novel chemical entities.

The primary amine functionality can be a starting point for the synthesis of more complex molecules with potential herbicidal or pesticidal activity. Furthermore, the reduction of the nitro group to an amine provides a pathway to diamino compounds, which are also important intermediates in agrochemical synthesis. While direct applications of this compound in commercial agrochemicals are not widely documented, its potential as a precursor is rooted in the versatility of its functional groups for constructing novel molecular frameworks for biological screening.

Environmental Fate and Degradation Mechanisms of 3 Nitropropan 1 Amine

Degradation Pathways in Aqueous and Terrestrial Environments

The degradation of 3-nitropropan-1-amine in soil and water is expected to be influenced by a combination of hydrolytic, photochemical, and microbial processes. The presence of both an amino group and a nitro group on the aliphatic chain suggests multiple potential degradation pathways.

Hydrolytic Stability and Identification of Transformation Products

Generally, aliphatic amines and nitroalkanes are resistant to hydrolysis under typical environmental conditions (pH 5-9 and ambient temperatures). nih.govbellona.org The carbon-nitrogen bonds in this compound are not expected to readily hydrolyze. However, the stability can be influenced by pH and temperature. bellona.org

While specific transformation products of this compound hydrolysis are not documented, analogous primary amines can undergo slow degradation in aqueous solutions. hw.ac.uk For instance, studies on other amines used in industrial processes show that thermal degradation in aqueous solutions can lead to the formation of a variety of products, including smaller amines and organic acids. hw.ac.ukutexas.edu

Table 1: General Hydrolytic Stability of Related Compound Classes

| Compound Class | General Hydrolytic Stability | Influencing Factors |

|---|---|---|

| Primary Amines | Generally stable | pH, Temperature |

| Nitroalkanes | Generally stable | pH, Presence of catalysts |

Microbial Biotransformation and Biodegradation Potential

The microbial degradation of this compound is a plausible and potentially significant environmental fate process. Microorganisms have been shown to degrade a wide variety of nitroaromatic and nitroaliphatic compounds. nih.govresearchgate.netnih.gov

Research on the biodegradation of 3-nitropropionic acid (3-NPA), a structurally similar compound, has identified bacteria capable of using it as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The degradation pathway involves the conversion of 3-NPA to propionate-3-nitronate (P3N), followed by denitration to yield malonic semialdehyde, nitrate (B79036), and nitrite. nih.govresearchgate.net A similar enzymatic denitration process could be a key step in the biodegradation of this compound.

Atmospheric Chemistry and Predicted Environmental Half-Lives

Once released into the atmosphere, this compound is expected to exist primarily in the gas phase due to its likely volatility. copernicus.org The primary atmospheric degradation pathway is expected to be its reaction with photochemically produced hydroxyl radicals (•OH). copernicus.orgresearchgate.net The rate of this reaction will determine the atmospheric lifetime of the compound.

For aliphatic amines, the reaction with •OH radicals is typically rapid, leading to short atmospheric lifetimes. copernicus.org The degradation can proceed via hydrogen abstraction from the amino group or the alkyl chain, leading to the formation of various oxidation products, including aldehydes, ketones, and nitrogen-containing species. researchgate.net These degradation products can contribute to the formation of secondary organic aerosols. copernicus.orgcopernicus.org

The atmospheric half-life of this compound due to reaction with •OH can be estimated using structure-activity relationships, but experimental data are needed for an accurate assessment. Given the reactivity of the amine group, the atmospheric lifetime is expected to be on the order of hours to a few days. copernicus.org

Methodologies for Environmental Impact Assessment of Nitroamines

The environmental impact assessment of nitroamines, a class of compounds that can be formed from the atmospheric degradation of amines, typically involves a combination of modeling and analytical techniques. copernicus.orgnorthlincs.gov.uk

Dispersion Modeling: Atmospheric dispersion models are used to predict the downwind concentrations of emitted amines and their transformation products, including nitroamines. northlincs.gov.uk These models incorporate chemical reaction schemes to simulate the formation and degradation of these compounds in the atmosphere. copernicus.org

Fugacity Modeling: Multimedia fugacity models can be used to estimate the partitioning and fate of nitroamines in different environmental compartments, such as air, water, soil, and sediment. copernicus.org

Analytical Monitoring: Sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are required to detect and quantify the low concentrations of nitroamines expected in environmental samples. researchgate.net Standardized methods, such as EPA Method 607 for nitrosamines, provide a framework for their analysis in water. epa.gov

Table 2: Key Components of an Environmental Impact Assessment for Nitroamines

| Assessment Component | Description | Methodologies |

|---|---|---|

| Atmospheric Fate | Predicting concentrations and deposition | Dispersion modeling, Chemical transport models |

| Multimedia Fate | Estimating distribution in environmental compartments | Fugacity models |

| Environmental Concentrations | Measuring levels in air, water, and soil | High-sensitivity analytical techniques (e.g., GC-MS) |

Abiotic Remediation Strategies for Nitro Compounds (e.g., Biochar Interactions)

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has shown significant potential for the abiotic remediation of soils and water contaminated with nitro compounds. researchgate.netfrontiersin.orgresearchgate.netnih.gov The primary mechanisms of remediation by biochar include:

Adsorption: Biochar possesses a high surface area and porosity, which allows for the effective adsorption of organic contaminants like nitro compounds, thereby reducing their mobility and bioavailability. frontiersin.orgnih.gov

Reductive Transformation: Biochar can act as a catalyst for the reductive transformation of nitro groups to amino groups. researchgate.net This process can be mediated by surface functional groups, redox-active metals, and persistent free radicals present in the biochar. researchgate.netnih.gov The reduction of the nitro group generally leads to less toxic and more biodegradable amine compounds. researchgate.net

The effectiveness of biochar in remediating this compound would depend on the specific properties of the biochar (e.g., feedstock, pyrolysis temperature) and the environmental conditions. However, based on studies with other nitro compounds, it is a promising strategy for the immobilization and potential degradation of this compound in contaminated environments. researchgate.netfrontiersin.orgnih.gov

Future Research Directions and Emerging Perspectives

Innovations in Green Synthetic Methodologies and Catalysis

The future synthesis of 3-nitropropan-1-amine will increasingly prioritize environmentally benign methodologies, moving away from conventional routes that may involve harsh conditions or hazardous reagents. benthamscience.com Research is anticipated to focus on several key areas of green chemistry and catalysis.